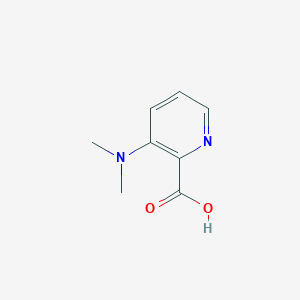

3-(Dimethylamino)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

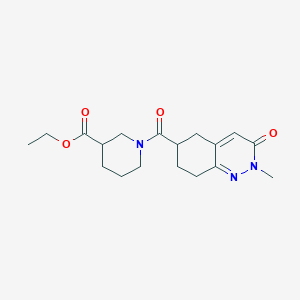

3-(Dimethylamino)picolinic acid is a chemical compound that is a derivative of picolinic acid . It has a molecular weight of 166.18 . It is used in various chemical reactions and has potential applications in the field of medicine .

Synthesis Analysis

The synthesis of 3-(Dimethylamino)picolinic acid involves various chemical reactions . For instance, one method involves the use of alkyl pyridine and potassium permanganate solution, with the addition of crown ether to catalyze the reactions .Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)picolinic acid includes a total of 31 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), 1 hydroxyl group, and 1 ether .Chemical Reactions Analysis

3-(Dimethylamino)picolinic acid participates in various chemical reactions. For example, it has been used in the copolymerization of amine-containing monomers and dodecyl methacrylate in toluene . It has also been used in the synthesis of novel compounds with potential herbicidal activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Dimethylamino)picolinic acid include a melting point of 248 °C (decomp), a boiling point of 355.9±27.0 °C (Predicted), and a density of 1.247±0.06 g/cm3 (Predicted) .Aplicaciones Científicas De Investigación

- Applications :

- Applications :

- Halauxifen-methyl (Arylex™ Active) : A recently launched herbicide that contains a picolinate compound. It targets broadleaf weeds in crops .

- Applications :

- Applications :

- Applications :

Metal Complex Ligand and Coordination Chemistry

Herbicide Development

Metabolite Detection and Health Implications

Organic Synthesis and Bipyridine Derivatives

Alternative Synthesis Routes

Adaptability and Optimization

Mecanismo De Acción

Target of Action

3-(Dimethylamino)picolinic acid, a derivative of picolinic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . Additionally, picolinic acid, from which 3-(Dimethylamino)picolinic acid is derived, has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .

Biochemical Pathways

Picolinic acid, the parent compound of 3-(Dimethylamino)picolinic acid, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is involved in the inhibition of enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Pharmacokinetics

It is known that the lipophilic nature of picolinic acid enhances its permeability without compromising its chelating properties . This suggests that 3-(Dimethylamino)picolinic acid may have similar properties.

Result of Action

The primary result of the action of 3-(Dimethylamino)picolinic acid is its antiviral activity. It has been shown to be effective against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . By inhibiting the function of zinc finger proteins, it disrupts processes essential for viral replication and packaging .

Safety and Hazards

Direcciones Futuras

Research has suggested that picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests that 3-(Dimethylamino)picolinic acid could potentially be developed into a broad-spectrum therapeutic that can help fight against a variety of viral diseases.

Propiedades

IUPAC Name |

3-(dimethylamino)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)6-4-3-5-9-7(6)8(11)12/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCWQJIHWGDBGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)picolinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2524403.png)

![2-[10-(3,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2524406.png)

![methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2524407.png)

amino}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2524412.png)

![7-Fluoro-3-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2524413.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone](/img/structure/B2524416.png)

![Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B2524417.png)

![tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B2524421.png)